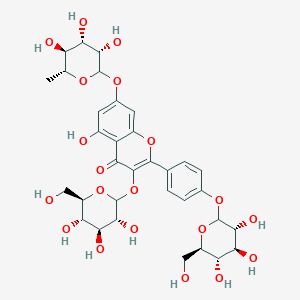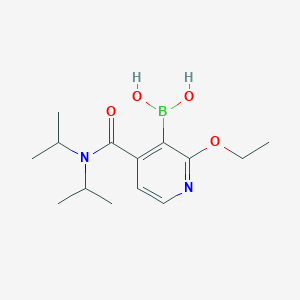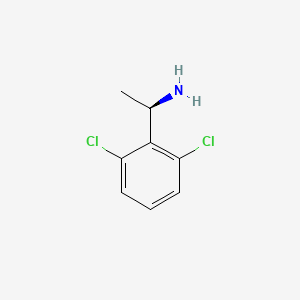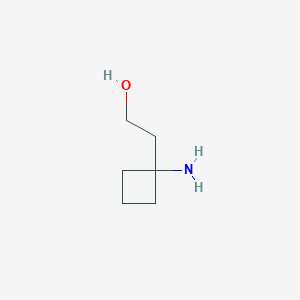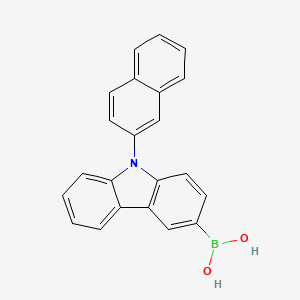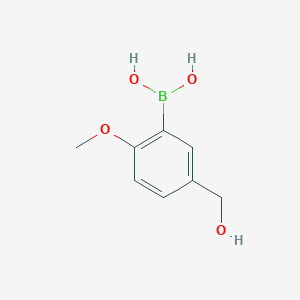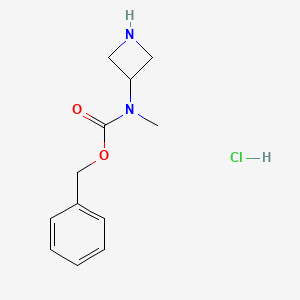
Benzyl azetidin-3-yl(methyl)carbamate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl azetidin-3-yl(methyl)carbamate hydrochloride is a chemical compound with the CAS Number: 1822874-05-4 . It has a molecular weight of 256.73 and its IUPAC name is benzyl azetidin-3-yl (methyl)carbamate hydrochloride . The compound appears as a white to light-yellow powder or crystals .
Molecular Structure Analysis
The InChI code for Benzyl azetidin-3-yl(methyl)carbamate hydrochloride is 1S/C12H16N2O2.ClH/c1-14(11-7-13-8-11)12(15)16-9-10-5-3-2-4-6-10;/h2-6,11,13H,7-9H2,1H3;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
Benzyl azetidin-3-yl(methyl)carbamate hydrochloride is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Carbapenem Antibiotics : A practical and cost-effective synthesis of azetidine derivatives for the oral carbapenem L-084 was developed. This method involves an industry-oriented reaction leading to N-benzyl-3-hydroxyazetidine, a key intermediate for further scale-up production of L-084, demonstrating the relevance of azetidine derivatives in antibiotic synthesis (Isoda et al., 2006).
Development of Beta-Lactam Inhibitors : The stereospecific synthesis of azetidin-2-ones with variations in the C-3 alkyl groups led to compounds with significant in vitro inhibitory potency for human leukocyte elastase (HLE), indicating the potential of azetidine derivatives in the development of beta-lactam inhibitors with therapeutic applications (Finke et al., 1995).
Microwave-Assisted Synthesis of Heterocyclic Compounds : Azetidin-2-ones were synthesized using microwave-assisted reactions, showcasing an efficient method for producing pharmacologically active compounds with potential antibacterial and antifungal activities (Mistry & Desai, 2006).
Antimicrobial Agent Synthesis : Novel azetidin-2-ones were synthesized and evaluated for their antimicrobial activity, illustrating the utility of azetidine derivatives in the search for new antimicrobial agents (Ansari & Lal, 2009).
Anti-Inflammatory and Antitumor Applications : Studies on azetidine derivatives have explored their potential anti-inflammatory and antitumor activities. For instance, certain azetidin-2-ones showed potent and significant anti-inflammatory effects compared to indomethacin, indicating their potential therapeutic benefits in treating inflammation-related disorders (Sharma et al., 2013).
Optimization of Synthetic Processes : The optimized synthesis of 1-benzylazetidin-3-ol, an important intermediate for substituted azetidine, highlights the advancements in the efficient production of azetidine derivatives, facilitating their application in pharmaceutical manufacturing (Reddy et al., 2011).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , which indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Eigenschaften
CAS-Nummer |
1171130-36-1 |
|---|---|
Produktname |
Benzyl azetidin-3-yl(methyl)carbamate hydrochloride |
Molekularformel |
C12H17ClN2O2 |
Molekulargewicht |
256.73 |
IUPAC-Name |
benzyl N-(azetidin-3-yl)-N-methylcarbamate;hydrochloride |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-14(11-7-13-8-11)12(15)16-9-10-5-3-2-4-6-10;/h2-6,11,13H,7-9H2,1H3;1H |
InChI-Schlüssel |
UGSMXDFCWUYBAV-UHFFFAOYSA-N |
SMILES |
CN(C1CNC1)C(=O)OCC2=CC=CC=C2.Cl |
Kanonische SMILES |
CN(C1CNC1)C(=O)OCC2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



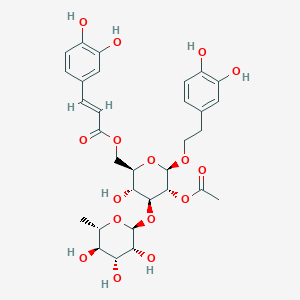

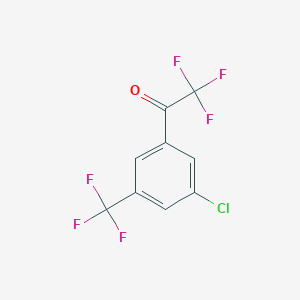
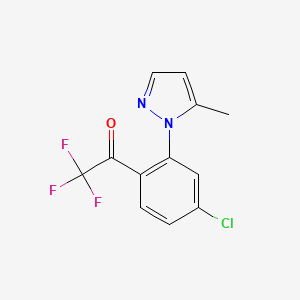
![6-Fluoro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B3026803.png)
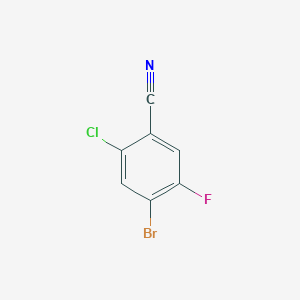
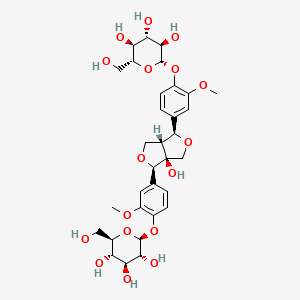
![tert-Butyl 5-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3026806.png)
